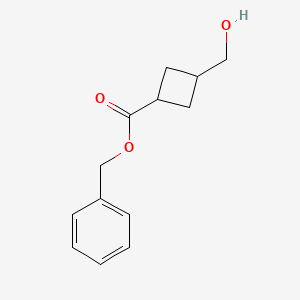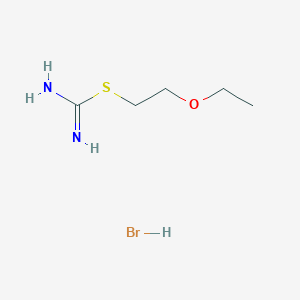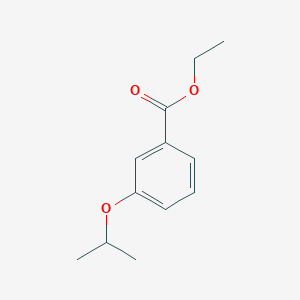
3-Isopropoxybenzoic acid ethyl ester
描述
3-Isopropoxybenzoic acid ethyl ester is an organic compound with the molecular formula C12H16O3 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group and the benzene ring is substituted with an isopropoxy group at the meta position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxybenzoic acid ethyl ester typically involves the esterification of 3-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions: 3-Isopropoxybenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-isopropoxybenzoic acid and ethanol in the presence of an acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3-Isopropoxybenzoic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: 3-Isopropoxybenzyl alcohol.
科学研究应用
3-Isopropoxybenzoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-isopropoxybenzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug molecule it is incorporated into and its interaction with biological targets.
相似化合物的比较
3-Isopropoxybenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Isopropoxybenzoic acid: The parent acid without the ester group.
Ethyl benzoate: An ester of benzoic acid without the isopropoxy substitution.
Uniqueness: 3-Isopropoxybenzoic acid ethyl ester is unique due to the presence of both the isopropoxy group and the ethyl ester group, which can impart specific reactivity and properties that are different from its analogs. This makes it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
ethyl 3-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBISPESJLXKRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
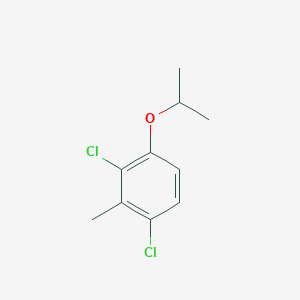

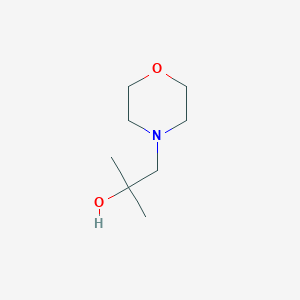
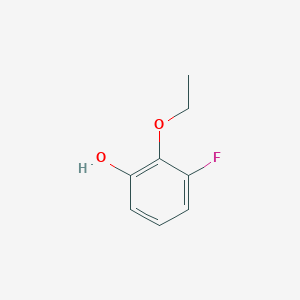
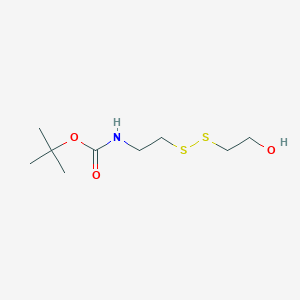


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
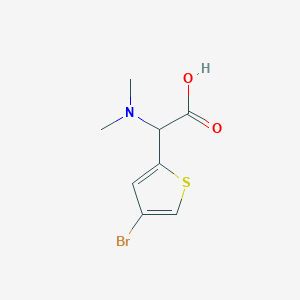
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
